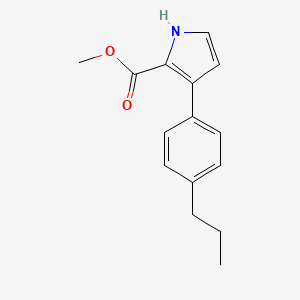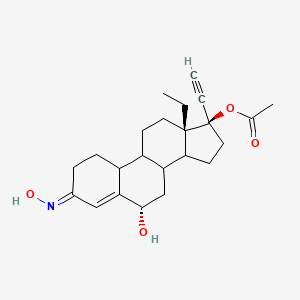
Methyltetrazine-PEG4-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG4-DBCO is a multifunctional linker that plays a crucial role in bioorthogonal chemistry. It consists of a methyltetrazine group, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The methyltetrazine group enables rapid bioorthogonal ligation via inverse electron-demand Diels-Alder reactions, while the DBCO group facilitates copper-free click chemistry. The PEG4 spacer imparts water solubility and reduces steric hindrance, making it an invaluable tool for the site-specific conjugation of biomolecules, including proteins, nucleic acids, and small molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG4-DBCO involves multiple steps, starting with the preparation of the methyltetrazine and DBCO moieties. These moieties are then linked via the PEG4 spacer. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reactions are carried out under ambient temperature and require careful control of pH and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and quality. The compound is typically produced in reagent grade for research purposes, with options for Good Manufacturing Practice (GMP) grade production for clinical applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG4-DBCO undergoes several types of chemical reactions, including:
Inverse Electron-Demand Diels-Alder Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) derivatives.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules
Common Reagents and Conditions
Inverse Electron-Demand Diels-Alder Reactions: Common reagents include TCO derivatives, and the reactions are typically carried out in aqueous or organic solvents at room temperature.
SPAAC Reactions: Common reagents include azide-containing molecules, and the reactions are performed in organic solvents such as DMSO or DMF
Major Products
The major products formed from these reactions are conjugates of this compound with various biomolecules, such as proteins, peptides, and nucleic acids. These conjugates are used in a wide range of applications, including drug delivery and diagnostic imaging .
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG4-DBCO has a wide range of scientific research applications, including:
Chemistry: Used in bioorthogonal chemistry for the site-specific conjugation of biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of diagnostic imaging agents and drug delivery systems
Mecanismo De Acción
The mechanism of action of Methyltetrazine-PEG4-DBCO involves its ability to undergo rapid and specific bioorthogonal reactions. The methyltetrazine group reacts with TCO derivatives via inverse electron-demand Diels-Alder reactions, while the DBCO group reacts with azide-containing molecules via SPAAC. These reactions occur without the need for catalysts or auxiliary reagents, making them highly efficient and specific .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG4-hydrazone-DBCO: Similar in structure but contains a hydrazone linker, making it cleavable under certain conditions.
Methyltetrazine-PEG4-amine: Contains an amine group instead of DBCO, used for different conjugation strategies.
Uniqueness
Methyltetrazine-PEG4-DBCO is unique due to its combination of methyltetrazine and DBCO groups, which allows for dual bioorthogonal reactions. The PEG4 spacer enhances its solubility and reduces steric hindrance, making it highly versatile for various applications .
Propiedades
Fórmula molecular |
C36H38N6O6 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C36H38N6O6/c1-27-38-40-36(41-39-27)30-12-14-32(15-13-30)48-25-24-47-23-22-46-21-20-45-19-18-37-34(43)16-17-35(44)42-26-31-8-3-2-6-28(31)10-11-29-7-4-5-9-33(29)42/h2-9,12-15H,16-26H2,1H3,(H,37,43) |
Clave InChI |
YWFLZTDNZPQPCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-N-[1-[Ethyl(propyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B13715666.png)




![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)

![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)

